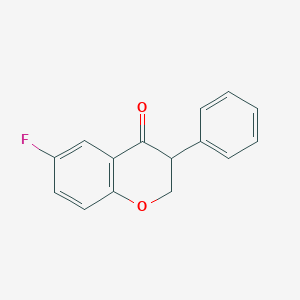

6-Fluoro-3-phenylchroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11FO2 |

|---|---|

Molecular Weight |

242.24 g/mol |

IUPAC Name |

6-fluoro-3-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11FO2/c16-11-6-7-14-12(8-11)15(17)13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2 |

InChI Key |

XCIWPNWNQICFRM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Fluoro 3 Phenylchroman 4 One and Its Analogues

Influence of Fluorine Substitution on Biological Activity and Pharmacokinetic Relevance

The introduction of fluorine into bioactive molecules is a widely used strategy in drug design to enhance potency, selectivity, and metabolic stability. nih.gov In the context of 3-phenylchroman-4-one derivatives, fluorine substitution has been shown to significantly impact their biological profiles.

The position of the fluorine atom on the chromanone scaffold is critical in determining the biological activity of the resulting analogue. Studies on fluorinated isoflavanones (3-phenylchroman-4-ones) as aromatase inhibitors have highlighted the importance of substitution at the C-6 position. For instance, 6-fluoro-3-(pyridin-3-yl)chroman-4-one was identified as a potent aromatase inhibitor. nih.gov Research has indicated that the C-6 position is crucial for the enzymatic bioactivity of isoflavanone-based aromatase inhibitors. nih.gov

The introduction of fluorine can lead to enhanced biological activities, including antibacterial, antiviral, and anticancer properties. nih.gov This enhancement is often attributed to the unique properties of the fluorine atom, which can alter the electronic and conformational characteristics of the molecule. nih.govresearchgate.net For example, difluorinated derivatives of 2-pentylchroman-4-ones at the 6- and 8-positions were found to be less active as SIRT2 inhibitors compared to their dihalogenated (chloro and bromo) counterparts, suggesting that the electron-withdrawing nature of fluorine, while beneficial in some contexts, needs to be carefully balanced with other substituent properties. acs.org Conversely, a fluorine atom at the 7-position of the chromanone ring resulted in only weak inhibitory activity. acs.org

Table 1: Positional Effects of Fluorine on Aromatase Inhibitory Activity of 3-Phenylchroman-4-one Analogues

| Compound | Substitution Pattern | IC50 (µM) |

|---|---|---|

| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one | Fluorine at C-6 | 0.8 nih.gov |

| 6-Methoxy-3-(pyridin-3-yl)chroman-4-one | Methoxy at C-6 | 2.5 nih.gov |

A key advantage of incorporating fluorine into drug candidates is the potential to improve their pharmacokinetic properties, particularly lipophilicity and metabolic stability. researchgate.neteurekaselect.com Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.govnih.gov This increased lipophilicity is a critical factor in improving the oral bioavailability of drug candidates. researchgate.net

Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. researchgate.netchemrxiv.org This inherent stability can protect the molecule from rapid metabolism, leading to a longer duration of action in the body. researchgate.netresearchgate.net The strategic placement of fluorine can block sites of metabolic oxidation, a common pathway for drug inactivation. nih.gov While the high stability of the C-F bond is generally advantageous, it is important to note that under certain physiological conditions, defluorination can occur. nih.gov

The introduction of fluorine can also influence the acidity and basicity (pKa) of nearby functional groups, which in turn affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile. sci-hub.box

Role of the C-3 Phenyl Substituent on Biological Activity

The presence of a phenyl group at the C-3 position is a defining feature of isoflavonoids and is crucial for their biological activity. nih.gov In the case of 3-phenylchroman-4-one analogues, modifications to this phenyl ring have been shown to significantly impact their potency and selectivity for various biological targets.

For instance, in the development of aromatase inhibitors, substituting the C-3 phenyl ring with a pyridin-3-yl group led to a substantial increase in inhibitory activity. nih.gov This suggests that the electronic properties and hydrogen bonding capabilities of the C-3 substituent play a vital role in the interaction with the target enzyme. Furthermore, the introduction of bulky substituents on the C-3 phenyl ring can also modulate activity. For example, 3-(biphenyl-4-yl)chroman-4-one and 3-(4-phenoxyphenyl)chroman-4-one were investigated as aromatase inhibitors, indicating that extending the structure at this position is a viable strategy for enhancing biological effects. nih.gov

Structure-Activity Relationships Derived from Modifications on the Chromanone Scaffold

Beyond the C-3 and C-6 positions, modifications at other sites on the chromanone ring system have been extensively explored to delineate the SAR for various biological activities.

Substituents at various positions of the chromanone ring have been shown to be critical for different biological activities. For example, in the context of antibacterial agents, hydroxyl groups at the C-5 and C-7 positions of the 4-chromanone scaffold were found to enhance activity. acs.org The presence of a hydrophobic substituent at the C-2 position was also identified as a key pharmacophoric element for antibacterial efficacy. acs.org

In the development of SIRT2 inhibitors, substituents on the aromatic ring of the chroman-4-one core were found to be essential for activity, as the unsubstituted 2-pentylchroman-4-one was devoid of any inhibitory effect. acs.org Specifically, electron-withdrawing groups at the C-6 and C-8 positions were generally favored, with the 6-chloro-8-bromo substituted analogue showing potent inhibition. acs.org The substituent at the C-6 position was found to be more critical for activity than the one at the C-8 position. acs.org

The C-3 position of 3-phenylchroman-4-one is a stereocenter, meaning the molecule can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

While specific studies on the enantiomeric purity of 6-fluoro-3-phenylchroman-4-one were not found, research on related chiral chroman-4-ones highlights the importance of stereochemistry. For example, the individual enantiomers of a 2-substituted chroman-4-one derivative showed different inhibitory activities against SIRT2, with the (-)-enantiomer being a more potent inhibitor than the (+)-enantiomer. acs.org This underscores the necessity of evaluating the biological activity of individual enantiomers to identify the more active and potentially safer stereoisomer for further development.

In Vitro Biological Activities and Mechanistic Insights

Aromatase Inhibitory Activity of 6-Fluoro-3-phenylchroman-4-one and Isoflavanone (B1217009) Derivatives

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. The inhibition of this enzyme is a validated strategy to reduce estrogen levels. nih.gov Isoflavanones, a class of flavonoids, have been investigated for their potential to inhibit aromatase. nih.gov

The aromatase inhibitory activity of this compound (also referred to as 6-fluoroisoflavanone) and other synthesized isoflavanone derivatives has been evaluated using in vitro fluorescence-based enzymatic assays. nih.govnih.gov This type of assay utilizes a fluorogenic substrate that is converted by the aromatase enzyme into a highly fluorescent metabolite, allowing for the quantification of enzyme activity. mdpi.com

In a key study, fluorinated and bifunctionalized isoflavanones were synthesized and assessed for their ability to inhibit human aromatase. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The parent isoflavanone molecule showed an IC50 value of 29 μM. The introduction of a fluorine atom at the 6-position of the chroman ring, as in this compound, demonstrated a notable effect on its inhibitory potential. nih.gov

Further modifications, such as the introduction of a pyridin-3-yl group at the 3-position, led to significantly more potent compounds. For instance, 6-fluoro-3-(pyridin-3-yl)chroman-4-one was identified as a particularly potent aromatase inhibitor with an IC50 value of 0.8 μM, representing a 36-fold increase in potency compared to the parent isoflavanone. nih.govnih.gov

Table 1: Aromatase Inhibitory Activity of Selected Isoflavanone Derivatives

| Compound | IC50 (μM) |

|---|---|

| 3-phenylchroman-4-one (Isoflavanone) | 29 |

| This compound | 21 |

| 3-(pyridin-3-yl)chroman-4-one | 5.8 |

| 6-methoxy-3-(pyridin-3-yl)chroman-4-one | 2.5 |

| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | 1.8 |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 |

To understand the mechanism of inhibition at a molecular level, computational molecular docking studies have been performed. These studies simulate the interaction between the inhibitor molecule and the active site of the aromatase enzyme. For this compound, docking studies revealed specific binding interactions within the enzyme's active site. nih.gov

The binding interactions for another potent derivative, 6-fluoro-3-(pyridin-3-yl)chroman-4-one, were also analyzed. These investigations help to elucidate how structural features, such as the position of the fluorine atom and the presence of other functional groups, contribute to the compound's inhibitory potency. The interactions can involve hydrogen bonding or coordination with the heme group present in the aromatase active site. nih.gov

Antiproliferative and Cytotoxic Effects on Defined Cancer Cell Lines

Beyond enzyme inhibition, the direct effects of these compounds on the growth and survival of cancer cells are crucial indicators of their therapeutic potential.

Selected isoflavanone derivatives have been tested for their antiproliferative effects on human cancer cell lines. In one study, the cytotoxicity of isoflavanone aromatase inhibitors was evaluated against the human breast cancer cell line MCF-7. nih.govnih.gov The results showed that some of the synthesized compounds exhibited interesting cytotoxic activity, with the IC50 values for cytotoxicity being approximately 2 to 7 times higher than their corresponding IC50 values for aromatase inhibition. nih.gov

The broader class of chromanone derivatives has shown efficacy against other cancer types as well. For example, a related compound, (S,E)-4-(4-fluorobenzylidene)-3-phenylchroman-3-ol (FPO), demonstrated a strong inhibitory effect on muscle-invasive bladder cancer cell lines (SW780 and T24). tmrjournals.com Other studies on phenylphenalenone derivatives have shown cytotoxic effects against colon cancer (HCT-116, HT-29), pancreatic cancer (PANC-1), and prostate cancer (PC-3) cell lines. researchgate.net Furthermore, prenylflavonoids have demonstrated a dose-dependent reduction in the proliferation of human PC-3 prostate cancer cells. nih.gov

Table 2: Antiproliferative Activity of Chromanone/Isoflavanone Derivatives on Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| Isoflavanone AIs | MCF-7 | Breast | Cytotoxicity nih.gov |

| 6-fluoro-3-formylchromone | SMMC-7721 | Hepatocellular Carcinoma | Growth Inhibition nih.govnih.gov |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one | Huh7 | Hepatocellular Carcinoma | Suppressed Proliferation nih.govnih.gov |

| (S,E)-4-(4-fluorobenzylidene)-3-phenylchroman-3-ol | SW780, T24 | Bladder | Inhibited Proliferation tmrjournals.com |

| Phenylphenalenone Derivatives | HCT-116, HT-29 | Colon | Cytotoxicity researchgate.net |

| Phenylphenalenone Derivatives | PC-3 | Prostate | Cytotoxicity researchgate.net |

Research into the molecular mechanisms underlying the antiproliferative effects of fluorinated chromanone derivatives has revealed their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Apoptosis and Protein Expression: A study on 6-fluoro-3-formylchromone (FCC) in the hepatocellular carcinoma cell line SMMC-7721 found that the compound could significantly induce apoptosis. nih.govnih.gov This was accompanied by changes in the expression of key regulatory proteins; the expression of the anti-apoptotic protein Bcl-2 and the proliferation marker PCNA was suppressed, while the expression of the pro-apoptotic protein Bax was increased. nih.govnih.gov Flavonoids in general can induce apoptosis through the regulation of Bcl-2 family proteins and other pathways involving caspases and the tumor suppressor protein p53. mdpi.commdpi.com

Cell Cycle Perturbation: Fluorinated chromanones have been shown to arrest the cell cycle at different phases.

G0/G1 Arrest: Treatment with 6-fluoro-3-formylchromone led to an accumulation of SMMC-7721 cells in the G0/G1 phase of the cell cycle. nih.govnih.gov

G2/M Arrest: Another derivative, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was found to suppress the division of Huh7 liver cancer cells by triggering cell cycle arrest at the G2/M phase. This arrest was mediated by the up-regulation of the protein p21, a cyclin-dependent kinase inhibitor. Prolonged cell cycle arrest induced by FMTC ultimately triggered apoptosis. nih.govnih.govresearchgate.net

S and G2 Arrest: The compound FPO was found to inhibit muscle-invasive bladder cancer cells primarily by repressing the cell cycle in the S and G2 phases. tmrjournals.com

Other Relevant Biological Activities of Chromanone/Isoflavanone Derivatives

The flavonoid scaffold, to which chromanones and isoflavanones belong, is associated with a wide range of biological activities. These compounds are known to possess antiviral, anti-inflammatory, antimutagenic, and anticarcinogenic properties. nih.gov Research has explored various other potential therapeutic applications for this class of compounds.

Prenylated flavonoids, which are characterized by the addition of a prenyl group, have been investigated for their antimicrobial activities. Studies have shown that certain prenylated flavanones and isoflavones can inhibit the in vitro growth of human and plant pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Additionally, other derivatives have been evaluated for activity against phytopathogenic fungi and the tobacco mosaic virus (TMV), with some compounds showing promising antiviral effects. researchgate.net The broad spectrum of biological activities highlights the potential of the chromanone and isoflavanone core structure as a template for the development of diverse therapeutic agents. mdpi.com

Sirtuin 2 Enzyme Inhibition

The chroman-4-one core structure is recognized as a potent and selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase. nih.govnih.gov Sirtuins are NAD+-dependent enzymes involved in critical cellular processes, including aging, cell cycle regulation, and inflammation, making them significant drug targets. nih.govnih.gov

Research into substituted chroman-4-one derivatives has shown that these compounds can achieve inhibitory concentrations in the low micromolar range. nih.gov Structure-activity relationship (SAR) studies have revealed that substitution at the 6- and 8-positions with larger, electron-withdrawing groups is favorable for potent SIRT2 inhibition. nih.gov The fluorine atom at the 6-position of this compound aligns with this finding, suggesting a strong potential for SIRT2 inhibitory activity. Mechanistically, the inhibition of SIRT2 by chroman-4-one analogues leads to the hyperacetylation of α-tubulin, a key substrate of SIRT2. nih.govnih.gov This action can disrupt microtubule dynamics and consequently inhibit tumor growth, linking SIRT2 inhibition to antiproliferative effects in cancer cell lines. nih.govnih.gov

Table 1: SIRT2 Inhibition by Representative Chroman-4-one Derivatives

| Compound | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High selectivity for SIRT2 over SIRT1 and SIRT3 | nih.gov |

This table presents data for structurally related compounds to illustrate the inhibitory potential of the chroman-4-one scaffold against SIRT2.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The isoflavone (B191592) scaffold is known to possess a broad spectrum of antimicrobial properties, including antibacterial, antifungal, and antiviral activities. mdpi.commdpi.com The incorporation of halogen atoms, such as fluorine, into the chromone (B188151) or chromanone structure has been explored as a strategy to enhance these effects. orientjchem.orgresearchgate.net

Antibacterial and Antifungal Activity: Studies on various chroman-4-one derivatives have demonstrated activity against a range of pathogenic microbes. mdpi.comresearchgate.net For instance, certain derivatives exhibit inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. acs.org SAR analyses indicate that hydroxyl groups at the 5- and 7-positions and a hydrophobic substituent at the 2-position enhance antibacterial activity. acs.org While specific data for this compound is not detailed, related fluorinated chromones have been synthesized and screened for antimicrobial activity, suggesting the potential for this compound class. orientjchem.orgresearchgate.net Furthermore, chroman-4-one derivatives have shown notable antifungal activity, particularly against various Candida species. mdpi.comresearchgate.net

Antiviral Activity: Flavonoids, including isoflavones, are widely investigated for their antiviral capabilities. mdpi.com Research on other fluorinated flavonoids has shown that the presence of a fluorine atom can positively influence antiviral activity against specific viral serotypes.

Table 2: Antimicrobial Activity of Representative Chroman-4-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-hydroxy-2-nonyl-chroman-4-one | S. aureus | 3.13 | acs.org |

| 7-hydroxy-2-nonyl-chroman-4-one | S. epidermidis | 3.13 | acs.org |

| 7-hydroxy-2-nonyl-chroman-4-one | B. subtilis | 3.13 | acs.org |

| Homoisoflavonoid Derivative 21 | S. epidermidis | 128 | mdpi.com |

This table showcases the antimicrobial potential of the chroman-4-one and related scaffolds against various pathogens.

Anti-inflammatory and Antioxidant Potential

Isoflavones are well-documented for their anti-inflammatory and antioxidant properties. nih.govmdpi.comresearchgate.net These activities are crucial for mitigating the cellular damage associated with chronic inflammatory diseases and oxidative stress. nih.govscienceopen.com

Anti-inflammatory Potential: The anti-inflammatory mechanism of isoflavones involves the inhibition of pro-inflammatory mediators. nih.gov They have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). nih.govnih.govmdpi.com This suppression occurs through the modulation of key inflammatory signaling pathways.

Antioxidant Potential: The antioxidant effects of this compound class are attributed to their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. mdpi.comnih.gov Studies on related flavones have demonstrated significant ROS-scavenging capacity and the ability to reduce lipid peroxidation. nih.govnih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of Representative Flavonoids

| Compound | Activity | IC50 (µM) | Cell Model | Reference |

|---|---|---|---|---|

| 7,3´,4´-trihydroxyflavone | ROS Scavenging | 2.71 | RAW264.7 | mdpi.com |

| 6,3´,4´-trihydroxyflavone | ROS Scavenging | 3.02 | RAW264.7 | mdpi.com |

| 7,3´,4´-trihydroxyflavone | NO Suppression | 26.7 | 2D Macrophages | nih.gov |

This table provides data on related flavonoid structures to illustrate the potential antioxidant and anti-inflammatory efficacy.

Identification of Specific Molecular Targets and Signalling Pathways

The diverse biological activities of this compound and related isoflavanones can be attributed to their ability to interact with multiple specific molecular targets and modulate various intracellular signaling pathways.

Direct Enzyme Targets:

Sirtuin 2 (SIRT2): As discussed, the chroman-4-one scaffold is a selective inhibitor of SIRT2. The primary downstream effect of this inhibition is the increased acetylation of α-tubulin, which impacts microtubule stability and cell cycle progression. nih.govnih.gov

Aromatase (CYP19): A key molecular target for 3-phenylchroman-4-one (isoflavanone) derivatives is aromatase, the enzyme responsible for the final step of estrogen biosynthesis. nih.govnih.gov Inhibition of aromatase is a validated strategy in the treatment of hormone-dependent breast cancer. nih.gov Fluorinated isoflavanones have been specifically designed as aromatase inhibitors. Docking simulations suggest these inhibitors interact with the enzyme's active site through hydrophobic interactions and coordination with the heme iron atom. nih.gov A closely related compound, 6-fluoro-3-(pyridin-3-yl)chroman-4-one, was identified as a particularly potent aromatase inhibitor. nih.gov

Table 4: Aromatase Inhibitory Activity of Fluorinated and Related Isoflavanones

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 | nih.gov |

| 6-methoxy-3-(pyridin-3-yl)chroman-4-one | 2.5 | nih.gov |

| 3-phenylchroman-4-one (parent molecule) | 29 | nih.gov |

This table highlights the potent aromatase inhibitory activity within the isoflavanone class, particularly the enhanced potency of 6-substituted derivatives.

Modulated Signalling Pathways:

NF-κB Pathway: Isoflavones exert significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govmdpi.com

MAPK Pathway: Several flavonoid compounds are known to target components of the mitogen-activated protein kinase (MAPK) signaling cascade (including p38), which is involved in cellular responses to a variety of stimuli, including inflammation. nih.gov

Cell Cycle Regulation: Flavonoids can directly interact with and suppress the activity of cell-cycle proteins, including cyclin-dependent kinases such as Cdk1, Cdk2, and Cdk4, leading to cell cycle arrest. nih.gov

Other Kinase Pathways: The Fyn/Src signaling pathway has also been identified as a target for some flavonoids, which can compete with ATP at the kinase binding site. nih.gov Additionally, the JAK-STAT pathway has been implicated in the anti-inflammatory action of certain flavones. mdpi.com

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Fluoro-3-phenylchroman-4-one, docking simulations have been instrumental in exploring its potential as an enzyme inhibitor, particularly targeting aromatase, an enzyme involved in estrogen biosynthesis and a key target in breast cancer therapy. nih.govnih.gov

Computational docking studies of this compound within the active site of aromatase have identified key intermolecular forces that stabilize the ligand-enzyme complex. The binding is primarily driven by hydrophobic interactions and hydrogen bonding. The isoflavanone (B1217009) scaffold fits within a pocket defined by several non-polar amino acid residues.

Specifically, the simulations indicate that the phenyl ring at the 3-position and the chroman nucleus itself engage in hydrophobic interactions with residues such as Isoleucine (Ile133), Phenylalanine (Phe221), Tryptophan (Trp224), and Leucine (Leu477). nih.gov A crucial hydrogen bond is predicted between the carbonyl oxygen at the 4-position of the chromanone core and the side chain of Threonine (Thr310). nih.gov Furthermore, a π-stacking interaction is observed between the A-ring of the chroman scaffold and the phenyl ring of Phe221, which further anchors the compound in the active site. nih.gov The fluorine atom at the 6-position contributes to the binding by forming favorable interactions, potentially halogen bonds or dipole-dipole interactions, with the surrounding protein environment. nih.gov

Table 1: Key Intermolecular Interactions for this compound

| Interaction Type | Ligand Group | Target Residue |

|---|---|---|

| Hydrogen Bond | C4-Carbonyl Oxygen | Threonine (Thr310) |

| π-π Stacking | Chroman A-Ring | Phenylalanine (Phe221) |

| Hydrophobic Interaction | Phenyl Ring (C3) | Valine (Val370) |

| Hydrophobic Interaction | Chroman Nucleus | Isoleucine (Ile133), Leucine (Leu477) |

The active site of the aromatase enzyme, as explored by the docking of this compound, is a predominantly hydrophobic cavity with key polar residues that facilitate substrate recognition and catalysis. The binding mode analysis reveals that the compound orients itself to maximize favorable interactions. The chroman portion of the molecule sits (B43327) deep within the binding pocket, interacting with the heme group's iron atom, a characteristic interaction for aromatase inhibitors. nih.gov The phenyl group at the C3 position is oriented towards a region of the active site lined with hydrophobic residues, including Val370. nih.gov This predicted binding mode is consistent with that of other known non-steroidal aromatase inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While specific molecular dynamics (MD) simulation data for this compound is not extensively detailed in the reviewed literature, this technique is a standard tool for assessing the stability of ligand-protein complexes predicted by docking. MD simulations provide insights into the dynamic behavior of the complex over time, typically on the nanosecond to microsecond scale. researchgate.netmdpi.com For a compound like this compound bound to a target like aromatase, an MD simulation would be used to:

Assess the stability of the key hydrogen bonds and π-stacking interactions identified in docking.

Evaluate the conformational flexibility of the ligand within the binding site.

Calculate the binding free energy with greater accuracy by sampling multiple conformations of the complex.

Observe the influence of explicit water molecules on the binding interactions. nih.gov

Such simulations for related flavonoid structures have been used to analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the complex and the flexibility of specific residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For the isoflavanone class of compounds, QSAR models can predict the inhibitory potency based on various molecular descriptors.

Although a specific QSAR model focused solely on this compound is not available, studies on related flavone (B191248) and isoflavone (B191592) derivatives have established relevant descriptors. nih.govresearchgate.net These often include:

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the net charges on specific atoms (e.g., QC6, the charge on the C6 carbon). nih.gov These descriptors help explain the compound's reactivity and ability to participate in electrostatic interactions.

Topological and Steric Descriptors: Which describe the size, shape, and branching of the molecule.

A QSAR model developed for this class of compounds could be used to predict the activity of novel derivatives and guide the synthesis of more potent analogues by modifying substituents to optimize key descriptors. rsc.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Parameters

In silico ADME prediction is crucial for evaluating the drug-likeness of a compound. For this compound, several key physicochemical properties have been calculated to predict its pharmacokinetic profile. nih.gov These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. nih.gov

The calculated properties for this compound and related isoflavonoids suggest a favorable drug-like nature. nih.govnih.gov

Table 2: Predicted Physicochemical and ADME-Related Properties

| Parameter | Predicted Value/Status | Significance in ADME |

|---|---|---|

| LogP (Lipophilicity) | Calculated values are typically within the optimal range (<5) for drug absorption. | Influences solubility, permeability, and plasma protein binding. |

| Molecular Weight | Within the limit of <500 g/mol. | Affects diffusion and transport across biological membranes. |

| Hydrogen Bond Donors | 0 | Low number is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 2 (two oxygen atoms) | Within the acceptable limit (<10) for good permeability. |

| Polar Surface Area (PSA) | Calculated to be in a range that suggests good cell permeability. | Predicts transport properties, including blood-brain barrier penetration. |

These in silico predictions indicate that this compound has a high probability of good intestinal absorption and membrane permeability, making it a promising candidate for oral administration. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often using Density Functional Theory (DFT), are performed to understand the electronic properties of a molecule in detail. nih.gov For this compound, these calculations can elucidate its intrinsic reactivity, stability, and spectroscopic properties. derpharmachemica.com

Key parameters derived from quantum calculations for flavonoid-like structures include: mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and LUMO energies are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding with a biological target. nih.gov

Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and predict sites for electrostatic interactions.

While specific DFT results for this compound are not published in detail, analyses of similar isoflavones show that the carbonyl oxygen and the ether oxygen of the chroman ring are typically regions of negative electrostatic potential, making them likely hydrogen bond acceptors, which is consistent with docking simulation results. mdpi.com

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation 6-Fluoro-3-phenylchroman-4-one Analogues with Enhanced Potency and Selectivity

The development of next-generation this compound analogues is a primary focus for researchers aiming to improve upon the existing pharmacological profile of this compound class. A key strategy in this endeavor is the targeted modification of the core structure to enhance both potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications.

For instance, in the context of aromatase inhibitors, it has been demonstrated that the introduction of a fluorine atom at the 6-position of the 3-phenylchroman-4-one scaffold can significantly influence inhibitory activity. The strategic placement of additional functional groups is also crucial. For example, the synthesis of bifunctionalized isoflavanones, such as 6-fluoro-3-(pyridin-3-yl)chroman-4-one, has led to the identification of compounds with substantially increased potency against aromatase. nih.gov One such derivative exhibited a 36-fold increase in potency when compared to the parent molecule, 3-phenylchroman-4-one. nih.gov

Future design strategies will likely involve the exploration of a wider range of substituents on both the chroman ring and the 3-phenyl group. The introduction of various electron-donating and electron-withdrawing groups, as well as heterocyclic moieties, could lead to analogues with improved binding affinities and pharmacokinetic properties. Moreover, the synthesis of chiral derivatives and the investigation of their stereospecific interactions with target proteins represent another promising avenue for enhancing potency and selectivity. The overarching goal is to develop analogues with a refined therapeutic index, maximizing efficacy while minimizing off-target effects.

Exploration of Novel Therapeutic Indications Beyond Current Findings

While the primary therapeutic focus for this compound analogues has been in the realm of oncology, specifically as aromatase inhibitors for breast cancer, the structural scaffold holds promise for a broader range of therapeutic applications. nih.gov The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding interactions, make these compounds attractive candidates for targeting various biological pathways implicated in other diseases.

Preliminary research has already hinted at the potential of fluorinated chromanone derivatives in other therapeutic areas. For instance, certain fluorinated chroman-2-carboxylic acid derivatives have been investigated for their anti-tubercular activity. nih.gov In silico and in vitro studies have demonstrated that these compounds can act as potent inhibitors of Mycobacterium tuberculosis, suggesting a potential role in combating infectious diseases. nih.gov

Furthermore, the chromanone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential applications as neuroleptic agents. nih.gov Future research should, therefore, systematically screen this compound and its analogues against a diverse panel of biological targets associated with various diseases. This could include targets relevant to neurodegenerative disorders, inflammatory conditions, and other types of cancer. Such exploratory studies could unveil novel therapeutic indications for this versatile class of compounds, significantly expanding their clinical potential.

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

The advancement of this compound derivatives from laboratory-scale research to potential clinical applications hinges on the development of efficient, sustainable, and scalable synthetic methodologies. While several synthetic routes have been established, there is a continuous need for improvement in terms of yield, cost-effectiveness, and environmental impact.

Current synthetic strategies often involve multi-step procedures. However, the development of one-pot syntheses is a significant step towards streamlining the production of these compounds. nih.gov For example, a concise and efficient one-pot strategy has been developed for the synthesis of 3-fluoroflavones, which share a similar core structure, from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor at room temperature. nih.gov Such methods reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing waste.

Gold-catalyzed reactions have also emerged as a powerful tool for the synthesis of isoflavanone (B1217009) compounds, offering a rapid, one-step approach under microwave irradiation. nih.gov The exploration of other catalytic systems, including organocatalysis and other transition metals, could lead to even more efficient and selective transformations.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. researchgate.net This includes the use of less hazardous reagents and solvents, minimizing energy consumption through methods like microwave-assisted synthesis, and designing processes that are inherently safer and produce less waste. researchgate.net The development of scalable synthetic routes is also critical for the eventual commercialization of any promising therapeutic candidates. Future research in this area will be crucial for making these valuable compounds more accessible for further biological evaluation and potential clinical development.

Integrated Computational and Experimental Approaches for Rational Drug Design and Optimization

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery, and its application to the rational design and optimization of this compound analogues holds immense potential. In silico methods can significantly accelerate the drug development process by providing valuable insights into the molecular interactions between a ligand and its target protein, predicting pharmacokinetic properties, and guiding the design of more potent and selective compounds. nih.gov

Molecular docking studies, for instance, can be used to predict the binding modes of this compound derivatives within the active site of a target protein, such as aromatase. nih.gov This information can help to rationalize observed structure-activity relationships and guide the design of new analogues with improved binding affinities. For example, docking studies can reveal key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies can further enhance the drug design process by establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

In silico ADME (absorption, distribution, metabolism, and excretion) predictions are also vital for identifying compounds with favorable drug-like properties early in the discovery pipeline. rjptonline.org By combining these computational techniques with experimental validation through synthesis and biological evaluation, a synergistic and iterative cycle of design, synthesis, and testing can be established. This integrated approach allows for a more efficient and targeted exploration of the chemical space around the this compound scaffold, ultimately leading to the development of optimized drug candidates with improved therapeutic potential.

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-Fluoro-3-phenylchroman-4-one?

Answer: The synthesis of this compound requires attention to regioselectivity in fluorination and chromanone ring formation. A high-yield method involves:

- Fluorination: Introducing fluorine at the 6-position via electrophilic substitution using fluorinating agents like Selectfluor™ under inert conditions.

- Cyclization: Acid-catalyzed cyclization of intermediates (e.g., 2'-hydroxyacetophenone derivatives) to form the chromanone core.

- Purification: Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC). Contamination risks include residual solvents (e.g., DMF), which require rigorous vacuum drying .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Fluorination agent | Selectfluor™ (1.2 eq.) | 85% → 92% |

| Cyclization catalyst | H₂SO₄ (0.5 M) | 70% → 88% |

| Reaction temperature | 80°C, 12 h | Reduced byproducts |

Q. How is X-ray crystallography applied to resolve the structural ambiguities of this compound?

Answer: X-ray crystallography is critical for confirming the stereochemistry and fluorine positioning. Key steps include:

- Data collection: Use a single crystal (0.2 × 0.2 × 0.1 mm³) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure refinement: SHELXL-2018 refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .

- Validation: Check for R-factor convergence (<0.05) and electron density residuals.

Example Data from PubChem:

- SMILES:

Fc2ccc1OC(=CC(=O)c1c2)c3ccccc3 - InChI Key:

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer: Density Functional Theory (DFT) and molecular docking are used to assess interactions with biological targets (e.g., kinases, GPCRs):

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to determine electrostatic potential maps, highlighting nucleophilic/electrophilic sites.

- Docking studies: Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). The fluorophenyl group shows hydrophobic interactions with Val349, while the chromanone oxygen forms hydrogen bonds with Tyr355 .

Table 2: Predicted Binding Affinities

| Derivative | ΔG (kcal/mol) | Target Protein |

|---|---|---|

| Parent compound | -8.2 | COX-2 |

| 8-Nitro-substituted | -9.5 | COX-2 |

| 3-Benzothiadiazine | -10.1 | Aurora kinase A |

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

Answer: Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

- Standardized protocols: Use identical cell lines (e.g., MCF-7 for breast cancer) and IC₅₀ determination via MTT assays.

- Meta-analysis: Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in antimicrobial activity may stem from Gram-positive vs. Gram-negative bacterial membrane differences .

- Dose-response validation: Replicate studies with pure compounds (HPLC >99%) to exclude excipient effects.

Q. What methodologies are recommended for studying the metabolic stability of this compound in vitro?

Answer:

- Hepatic microsome assays: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- LC-MS/MS analysis: Monitor parent compound depletion over 60 minutes. Use tolbutamide as a CYP2C9 control.

- Half-life calculation: Apply first-order kinetics (). Low metabolic stability ( min) suggests need for structural modification (e.g., methyl blocking) .

Q. How can NMR spectroscopy distinguish between keto-enol tautomers in this compound?

Answer:

- ¹H NMR: Detect enolic protons (δ 12–14 ppm) in DMSO-d₆. Absence of this peak confirms keto dominance.

- ¹³C NMR: Carbonyl carbon (C-4) appears at δ 180–185 ppm. Enol tautomers show upfield shifts (δ 170–175 ppm).

- Dynamic exchange: Variable-temperature NMR (25–80°C) reveals tautomerization barriers. For this compound, the keto form is >95% prevalent at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.